molecular formula C18H23NO2 B3433834 n-benzyl-3,4-dimethoxyamphetamine CAS No. 58379-94-5

n-benzyl-3,4-dimethoxyamphetamine

Cat. No.: B3433834
CAS No.: 58379-94-5
M. Wt: 285.4 g/mol
InChI Key: LFUSPXMHTMBJNP-UHFFFAOYSA-N
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Description

Contextualization within Amphetamine Derivative Research

N-benzyl-3,4-dimethoxyamphetamine belongs to the broad class of substituted amphetamine derivatives. This class of compounds is characterized by a core amphetamine structure that has been modified by the addition of various functional groups. Researchers have synthesized a vast array of these derivatives to explore structure-activity relationships, seeking to understand how modifications to the molecular structure influence their chemical and biological properties. The study of compounds like this compound contributes to a deeper understanding of the steric and electronic requirements for interaction with biological systems.

Rationale for Scholarly Inquiry into this compound

The primary driver for scholarly inquiry into this compound is its utility as an analytical reference standard. caymanchem.com Forensic and research laboratories require well-characterized reference materials to accurately identify unknown substances seized in illicit drug markets or to calibrate analytical instrumentation. The synthesis and characterization of such standards are crucial for maintaining the accuracy and reliability of forensic testing.

Overview of Academic Research Domains for this compound

Academic research concerning this compound is predominantly concentrated in the fields of analytical and forensic chemistry. Studies focus on the development of robust analytical methods for its detection and differentiation from structurally similar compounds. This includes the use of techniques such as gas chromatography-mass spectrometry (GC-MS), nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy. dea.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzyl-1-(3,4-dimethoxyphenyl)propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2/c1-14(19-13-15-7-5-4-6-8-15)11-16-9-10-17(20-2)18(12-16)21-3/h4-10,12,14,19H,11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFUSPXMHTMBJNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)OC)OC)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001342209
Record name N-Benzyl-3,4-dimethoxyamphetamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001342209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58379-94-5
Record name N-Benzyl-3,4-dimethoxyamphetamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058379945
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Benzyl-3,4-dimethoxyamphetamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001342209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-BENZYL-3,4-DIMETHOXYAMPHETAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59FC462QLS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Chemical and Physical Properties

N-benzyl-3,4-dimethoxyamphetamine is a substituted phenethylamine (B48288) and a derivative of 3,4-dimethoxyamphetamine (3,4-DMA). The addition of a benzyl (B1604629) group to the amine of 3,4-DMA results in the formation of this compound. It is typically available for research purposes as a hydrochloride salt, which is a white powder. dea.gov

PropertyValueSource
IUPAC NameN-benzyl-1-(3,4-dimethoxyphenyl)propan-2-amine ncats.io
Molecular FormulaC18H23NO2 nih.gov
Molecular Weight285.38 g/mol nih.gov
CAS Number2980-07-6 (for the hydrochloride salt) caymanchem.com

Solubility of the Hydrochloride Salt:

SolventSolubilitySource
DMF30 mg/ml caymanchem.com
DMSO30 mg/ml caymanchem.com
Ethanol10 mg/ml caymanchem.com
PBS (pH 7.2)10 mg/ml caymanchem.com

Synthesis and Manufacturing

The synthesis of N-benzyl-3,4-dimethoxyamphetamine is not widely detailed in the academic literature, as it is primarily produced as a reference standard. However, a plausible synthetic route can be inferred from the synthesis of structurally similar compounds, such as 3,4-methylenedioxy-N-benzylamphetamine (MDBZ). wikipedia.org This process, known as reductive amination, would likely involve the reaction of 3,4-dimethoxyphenylacetone (B57033) with benzylamine (B48309) in the presence of a reducing agent like sodium cyanoborohydride. The pH of the reaction would be maintained at approximately 6 to facilitate the formation of the imine intermediate, which is then reduced to the secondary amine. The final product would be isolated and purified as the hydrochloride salt.

Pharmacological Profile

There is a notable lack of published pharmacological data specifically for N-benzyl-3,4-dimethoxyamphetamine. Its primary role as an analytical reference standard means that its biological activity has not been a major focus of academic research. caymanchem.com

To provide some context, the parent compound, 3,4-dimethoxyamphetamine (3,4-DMA), has been reported to have a low affinity for the serotonin (B10506) 5-HT2A receptor. nih.gov Generally, N-benzylation of phenethylamines can have varied effects on their pharmacological profile, in some cases increasing affinity for certain serotonin receptors. nih.gov However, without direct experimental data for this compound, any discussion of its potential pharmacological effects remains speculative and is based on extrapolation from related compounds. Rodent studies on 3,4-DMA have indicated a lack of psychostimulant effects. wikipedia.org

Metabolic Pathway Elucidation of N Benzyl 3,4 Dimethoxyamphetamine

In Vitro Metabolic Stability Assessment

Identification of Principal Metabolic Transformations

Based on the metabolism of analogous compounds, the principal metabolic transformations of N-benzyl-3,4-dimethoxyamphetamine are predicted to involve N-debenzylation, O-demethylation, aromatic hydroxylation, and oxidative deamination.

N-Debenzylation: The removal of the N-benzyl group is a common metabolic pathway for N-substituted amphetamines. caymanchem.comnewhaven.edu This biotransformation would yield 3,4-dimethoxyamphetamine (3,4-DMA) as a major metabolite. The benzyl (B1604629) moiety would be further metabolized to benzaldehyde (B42025) and subsequently to benzoic acid. ku.edunih.gov

O-Demethylation: The two methoxy (B1213986) groups on the phenyl ring are susceptible to O-demethylation, a reaction also catalyzed by CYP enzymes. This would result in the formation of hydroxy-methoxy-amphetamine derivatives.

Aromatic Hydroxylation: Hydroxylation of the phenyl ring is another expected metabolic route. caymanchem.com This can occur on either the dimethoxyphenyl ring or the benzyl ring (before or after N-debenzylation).

Oxidative Deamination: This is a common metabolic pathway for amphetamines, leading to the formation of a ketone metabolite, 1-(3,4-dimethoxyphenyl)propan-2-one. caymanchem.comnih.gov

The following table outlines the expected principal metabolic transformations:

Transformation Description Anticipated Product(s)
N-DebenzylationCleavage of the bond between the nitrogen and the benzyl group.3,4-dimethoxyamphetamine, Benzaldehyde
O-DemethylationRemoval of a methyl group from one or both of the methoxy groups.3-hydroxy-4-methoxyamphetamine, 4-hydroxy-3-methoxyamphetamine
Aromatic HydroxylationAddition of a hydroxyl group to one of the aromatic rings.Hydroxylated derivatives of the parent compound or its metabolites.
Oxidative DeaminationRemoval of the amino group, leading to the formation of a ketone.1-(3,4-dimethoxyphenyl)propan-2-one

Characterization of Enzyme Systems Involved in this compound Metabolism

The metabolism of amphetamines is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes in the liver. caymanchem.comwikipedia.org While specific enzymes for this compound have not been identified, the metabolism of structurally similar compounds points towards the involvement of several key isoforms.

CYP2D6: This enzyme is known to be heavily involved in the metabolism of many amphetamine derivatives, particularly in aromatic hydroxylation and O-demethylation. caymanchem.comresearchgate.net

CYP3A4: Another major CYP isoform that contributes to the metabolism of a wide range of drugs, including amphetamines. caymanchem.com

CYP1A2 and CYP2B6: These enzymes have also been implicated in the metabolism of certain amphetamines. caymanchem.com

The table below summarizes the likely enzyme systems involved:

Enzyme Family Specific Isoform (Predicted) Role in Metabolism (Predicted)
Cytochrome P450CYP2D6Aromatic hydroxylation, O-demethylation
Cytochrome P450CYP3A4N-Debenzylation, Oxidative deamination
Cytochrome P450CYP1A2, CYP2B6Contribution to overall metabolism

Metabolite Identification and Structural Characterization

The structural characterization of this compound metabolites would rely on analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Based on the predicted metabolic pathways, a number of metabolites can be anticipated.

The primary metabolite is expected to be 3,4-dimethoxyamphetamine (3,4-DMA) , resulting from N-debenzylation. Further metabolism of 3,4-DMA would lead to O-demethylated and hydroxylated products. The benzyl group would be metabolized to benzaldehyde and benzoic acid . nih.govnih.gov

The following table lists the potential metabolites and their precursors:

Metabolite Name Chemical Structure Precursor Metabolic Reaction
3,4-dimethoxyamphetamine (3,4-DMA)C11H17NO2This compoundN-Debenzylation
3-hydroxy-4-methoxyamphetamineC10H15NO23,4-dimethoxyamphetamineO-Demethylation
4-hydroxy-3-methoxyamphetamineC10H15NO23,4-dimethoxyamphetamineO-Demethylation
1-(3,4-dimethoxyphenyl)propan-2-oneC11H14O3This compound or 3,4-DMAOxidative Deamination
BenzaldehydeC7H6OThis compoundN-Debenzylation
Benzoic AcidC7H6O2BenzaldehydeOxidation

It is important to note that without direct experimental data, this metabolic profile remains predictive. In vivo and in vitro studies using human liver microsomes and other enzyme systems would be necessary to definitively elucidate the metabolic pathway of this compound.

Chromatographic Techniques for Separation and Quantification (e.g., GC-MS, LC-MS)

Chromatographic methods are fundamental for separating this compound from complex mixtures and for its quantification. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful hyphenated techniques widely utilized for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a well-established technique for the analysis of volatile and thermally stable compounds like this compound. In a typical GC-MS analysis, the sample is first vaporized and introduced into a gas chromatograph. The separation of the compound is achieved on a capillary column, such as an HP-5MS, based on its boiling point and interaction with the stationary phase. swgdrug.org The retention time, the time it takes for the compound to travel through the column, is a key characteristic for its identification. For this compound, a retention time of 13.07 minutes has been reported under specific GC conditions. swgdrug.org

Following separation by GC, the compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting charged fragments are separated based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a molecular fingerprint. swgdrug.orgnih.gov This fragmentation pattern allows for the unequivocal identification of the compound. For this compound, the mass spectrum provides characteristic fragments that confirm its molecular structure. swgdrug.org Derivatization, such as acylation, can be employed to improve the chromatographic properties and enhance the specificity of mass spectral fragmentation for related amphetamine compounds. nih.gov

GC-MS Parameters for this compound Analysis swgdrug.org
ParameterValue
ColumnHP-5 MS (or equivalent); 30m x 0.25 mm x 0.25 μm
Carrier GasHelium at 1.5 mL/min
Injector Temperature280°C
Injection ParametersSplit Ratio = 25:1, 1 μL injected
MS Scan Range30-550 amu
Retention Time13.07 min

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS offers a complementary approach, particularly for compounds that are not easily volatilized or are thermally labile. In recent studies, nano-liquid chromatography coupled to high-resolution tandem mass spectrometry (nanoLC-HRMS/MS) has proven to be a powerful tool for identifying metabolites of related compounds, demonstrating the high sensitivity and specificity of modern LC-MS techniques. nih.gov For instance, the analysis of N-(ortho-methoxybenzyl)-3,4-dimethoxyamphetamine, a closely related analogue, successfully identified numerous metabolites in rat urine and human liver S9 fraction incubations. nih.gov This highlights the potential of LC-MS for studying the metabolic fate of this compound in biological systems.

Furthermore, LC coupled with a time-of-flight (TOF) mass spectrometer offers high mass accuracy, enabling the precise determination of the elemental composition of the analyte and its fragments. Tandem mass spectrometry (MS/MS) experiments, where a specific ion is selected and further fragmented, provide even greater structural information and are crucial for distinguishing between isomers and identifying unknown compounds. nih.govnih.gov

Spectroscopic Methods for Identification and Purity Assessment (e.g., NMR, IR, UV-Vis)

Spectroscopic techniques provide detailed information about the molecular structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. Both ¹H NMR (proton) and ¹³C NMR (carbon-13) spectroscopy provide detailed information about the chemical environment of each atom in the molecule. researchgate.net For this compound hydrochloride, ¹H NMR spectra are typically recorded on a 400 MHz instrument using a solvent like deuterium (B1214612) oxide (D₂O). swgdrug.org The chemical shifts, splitting patterns (multiplicity), and integration of the signals in the ¹H NMR spectrum allow for the assignment of each proton to its specific position within the molecular structure. swgdrug.orgresearchgate.net Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can further aid in confirming the connectivity of atoms within the molecule. researchgate.net

Infrared (IR) Spectroscopy:

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds. An IR spectrum of this compound would show characteristic peaks for the aromatic rings, the secondary amine, and the ether linkages of the methoxy groups. researchgate.net This technique is often used as a quick and reliable method for compound verification.

Ultraviolet-Visible (UV-Vis) Spectroscopy:

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound hydrochloride, a maximum absorbance (λmax) is observed at 231 nm. caymanchem.com The parent compound, 3,4-dimethoxyamphetamine, shows absorption maxima at 231 nm and 281 nm. caymanchem.com This information can be useful for quantitative analysis using a UV-Vis spectrophotometer and for confirming the presence of the chromophoric parts of the molecule.

Development and Validation of Bioanalytical Assays for In Vitro Matrices

The analysis of this compound in biological matrices, such as plasma, serum, or urine, is essential for in vitro research, including metabolic stability and drug-drug interaction studies. ijsat.orgresearchgate.net The development and validation of bioanalytical methods are critical to ensure the reliability and accuracy of the data obtained from these experiments. researchgate.netiajps.com

The process begins with developing a robust sample preparation technique to extract the analyte from the complex biological matrix. researchgate.net This is often followed by analysis using a highly sensitive and selective technique like LC-MS/MS. ijsat.org

Validation of the bioanalytical method involves a series of experiments to demonstrate that the assay is suitable for its intended purpose. researchgate.net Key validation parameters include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. researchgate.net

Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively. ijsat.orgresearchgate.net

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range. ijsat.org

Sensitivity: The lowest concentration of the analyte that can be reliably detected (Limit of Detection, LOD) and quantified (Limit of Quantitation, LOQ). core.ac.uk

Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions. researchgate.net

For phenethylamine-type compounds, validated HPLC methods have been successfully developed and applied for their analysis in various matrices. nih.gov

Reference Standard Characterization and Certification

The availability of a well-characterized and certified analytical reference standard is a prerequisite for any quantitative analysis. caymanchem.com Reference standards of this compound are used to confirm the identity of the compound in unknown samples and to create calibration curves for accurate quantification.

The characterization of a reference standard involves a comprehensive analysis using a battery of analytical techniques to confirm its identity, purity, and concentration. swgdrug.org These techniques typically include:

Chromatographic methods (GC-MS, LC-MS) to determine purity and identify any impurities. swgdrug.org

Spectroscopic methods (NMR, IR, UV-Vis) to confirm the chemical structure. swgdrug.orgresearchgate.net

Other physical and chemical tests , such as melting point determination. swgdrug.org

A Certificate of Analysis (CoA) is provided with the reference standard, which documents the results of these characterization studies and certifies the purity of the material. caymanchem.com For this compound hydrochloride, reference standards are available with a stated purity of ≥98%. caymanchem.com

Chemical and Physical Data for this compound Hydrochloride swgdrug.orgnih.gov
PropertyValue
IUPAC NameN-benzyl-1-(3,4-dimethoxyphenyl)propan-2-amine;hydrochloride
CAS Number2980-07-6
Molecular FormulaC₁₈H₂₄ClNO₂
Molecular Weight321.8 g/mol
AppearanceWhite powder
Melting PointNot Determined

Advanced Preclinical Mechanistic Investigations of N Benzyl 3,4 Dimethoxyamphetamine

Cellular Electrophysiological Studies

Direct and specific cellular electrophysiological studies on N-benzyl-3,4-dimethoxyamphetamine, such as patch-clamp analyses of its effects on specific ion channels, are not extensively documented in publicly available scientific literature. However, the electrophysiological consequences of this compound can be inferred from the well-established pharmacology of the N-benzylphenethylamine class, which are potent agonists at the serotonin (B10506) 5-HT2A receptor. nih.govnih.govnih.govresearchgate.net

Activation of the 5-HT2A receptor, a G-protein coupled receptor, initiates a cascade of intracellular events that ultimately modulate the activity of various ion channels, leading to changes in neuronal excitability. For instance, studies on related N-benzyl-5-methoxytryptamines have utilized intracellular Ca2+ mobilization as a measure of functional activity, an event intrinsically linked to the electrophysiological state of the cell. nih.govresearchgate.net

The potency of N-benzylphenethylamines at the 5-HT2A receptor is a key determinant of their electrophysiological impact. The affinity (Ki) and functional potency (EC50) of several related compounds at the human 5-HT2A receptor are presented below, illustrating the structure-activity relationships within this class. The data suggests that the 3,4-dimethoxy substitution pattern of the target compound would place it within the spectrum of potent 5-HT2A agonists. A study in adult zebrafish has indicated that 3,4-dimethoxy derivatives of N-benzyl-2-phenylethylamines are generally less potent in inducing behavioral effects compared to their 2,4-dimethoxy counterparts, a finding that aligns with in vitro 5-HT2A receptor activation data. biorxiv.org

Table 1: 5-HT2A Receptor Binding Affinities and Functional Potencies of Selected N-Benzylphenethylamines

Compound Ki (nM) at human 5-HT2A EC50 (nM) for IP-1 Production Efficacy (% of 5-HT)
25D-NBOMe 1.1 0.5 95.1
25E-NBOMe 0.7 0.8 85.9
25H-NBOMe 39.8 41.7 93.9
25I-NBOH 0.4 1.5 92.4
25N-NBOMe 0.5 1.1 89.6

Data sourced from a study on the neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines. nih.gov

Gene Expression and Proteomic Analysis in Response to this compound

As of the current body of scientific literature, there are no specific studies that have investigated the alterations in gene expression or the proteomic profile of cells or tissues in response to the administration of this compound. Consequently, there is no available data to report on these specific preclinical mechanistic aspects for this compound.

Intracellular Signaling Pathway Modulation

The primary mechanism for the modulation of intracellular signaling pathways by this compound and related compounds is through their potent agonism at 5-HT2A receptors. nih.govnih.govnih.govacs.org The 5-HT2A receptor is canonically coupled to the Gq/11 family of G-proteins.

Upon agonist binding, the activated Gq/11 protein stimulates the enzyme phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

Inositol Trisphosphate (IP3): IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+). This transient increase in cytosolic Ca2+ concentration is a key signaling event that can be experimentally measured to determine the functional activity of 5-HT2A agonists. nih.govresearchgate.net

Diacylglycerol (DAG): DAG remains in the cell membrane and, in conjunction with the increased Ca2+, activates protein kinase C (PKC). Activated PKC can then phosphorylate a wide array of cellular proteins, thereby modulating their activity and leading to downstream cellular responses.

A common method to quantify the functional activation of the 5-HT2A receptor signaling pathway is the inositol phosphate (B84403) (IP) turnover assay. Specifically, measuring the accumulation of inositol monophosphate (IP1), a downstream metabolite of IP3, serves as a robust indicator of receptor activation. nih.gov The table below presents the functional potency (EC50) and efficacy of various N-benzylphenethylamines in an IP-1 functional assay, which directly reflects their ability to modulate this intracellular signaling pathway.

Table 2: Functional Potency and Efficacy of N-Benzylphenethylamines at the Human 5-HT2A Receptor via IP-1 Production

Compound EC50 (nM) Efficacy (% of 5-HT)
25D-NBOMe 0.5 95.1
25E-NBOMe 0.8 85.9
25H-NBOMe 41.7 93.9
25I-NBOH 1.5 92.4
25N-NBOMe 1.1 89.6
DOM 39.8 90.8

This data illustrates the modulation of the PLC/IP3 signaling pathway by measuring a downstream product, IP-1. nih.gov

Future Directions and Unaddressed Research Questions in N Benzyl 3,4 Dimethoxyamphetamine Scholarship

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

A significant frontier in the study of N-benzyl-3,4-dimethoxyamphetamine lies in the application of multi-omics technologies. To date, a comprehensive mechanistic understanding of its effects at a molecular level is lacking. Future research should prioritize the integration of data from genomics, transcriptomics, proteomics, and metabolomics to construct a holistic view of its biological impact.

Genomic and Transcriptomic Analyses: Investigating changes in gene expression in response to exposure to this compound can reveal the cellular pathways and regulatory networks it perturbs.

Proteomic and Metabolomic Profiling: Analyzing alterations in protein expression and metabolite profiles can provide direct insights into the functional consequences of the compound's activity and its metabolic fate within a biological system.

While no specific multi-omics studies on this compound have been published, research on related phenethylamine (B48288) derivatives suggests that such approaches can elucidate mechanisms of action and identify potential biomarkers of exposure. The application of these high-throughput techniques would represent a significant leap forward in characterizing the compound's complete biological signature.

Novel Synthetic Approaches for this compound and Derivatives

The synthesis of this compound and its derivatives is a crucial aspect of its study, enabling the production of reference standards for analytical purposes and facilitating the exploration of structure-activity relationships. While classical synthetic routes exist for amphetamine-like compounds, future research should focus on developing more efficient, stereoselective, and scalable methods.

One established method for synthesizing related N-benzylamphetamine derivatives involves the reductive amination of a corresponding phenylacetone (B166967) with benzylamine (B48309). For instance, the synthesis of N-benzyl-3,4-methylenedioxyamphetamine (MDBZ) utilizes this approach. A similar strategy could be employed for this compound, starting from 3,4-dimethoxyphenylacetone (B57033).

Future synthetic explorations could include:

Enantioselective Synthesis: Developing methods to selectively synthesize the (R)- and (S)-enantiomers of this compound is critical for investigating their differential biological activities.

Flow Chemistry: The application of continuous flow reactors could offer advantages in terms of safety, scalability, and reaction control for the synthesis of this and related compounds.

Combinatorial Synthesis: The generation of a library of derivatives with varied substituents on both the benzyl (B1604629) and phenethylamine moieties would be invaluable for structure-activity relationship studies.

Precursor 1Precursor 2Reaction TypeProduct
3,4-DimethoxyphenylacetoneBenzylamineReductive AminationThis compound

Methodological Advancements in Analytical Detection and Characterization

The accurate and sensitive detection of this compound is paramount for forensic and research applications. Current analytical methods for designer drugs heavily rely on gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).

A study on the analytical characterization of N-(ortho-methoxybenzyl)-3,4-dimethoxyamphetamine, a closely related compound, provides valuable data. The electron ionization (EI) mass spectrum of this analog shows characteristic fragmentation patterns that can aid in the identification of this compound.

Future methodological advancements should aim to:

Develop High-Resolution Mass Spectrometry (HRMS) Methods: HRMS offers superior selectivity and the ability to determine the elemental composition of unknown compounds, which is crucial for the identification of novel derivatives.

Explore Novel Sample Preparation Techniques: The development of more efficient and selective extraction and pre-concentration methods from complex matrices will enhance the sensitivity of detection.

Utilize Spectroscopic Techniques: In-depth analysis using Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy will provide unambiguous structural elucidation. Data from a monograph by the Drug Enforcement Administration provides ¹H NMR data for N-benzyl-3,4-DMA HCl in D₂O.

Implement Chemometric Approaches: The use of statistical and mathematical methods to analyze complex analytical data can help in differentiating between closely related isomers and in identifying patterns for classification.

Analytical TechniqueApplicationKey Findings/Future Directions
Gas Chromatography-Mass Spectrometry (GC-MS)Identification and quantificationDevelopment of methods with improved chromatographic resolution for isomeric separation.
Liquid Chromatography-Mass Spectrometry (LC-MS)High-throughput screening and confirmationApplication of tandem and high-resolution mass spectrometry for enhanced specificity and sensitivity.
Nuclear Magnetic Resonance (NMR) SpectroscopyStructural elucidationDetailed 1D and 2D NMR studies to confirm connectivity and stereochemistry.
Infrared (IR) SpectroscopyFunctional group identificationComparison of spectral data with reference standards for confirmation.

Exploration of Specific Molecular Target Interactions

Understanding how this compound interacts with specific molecular targets is fundamental to elucidating its pharmacological profile. Based on its structural similarity to other phenethylamines, it is hypothesized to interact with monoamine transporters and receptors, particularly serotonin (B10506) receptors.

Studies on N-benzylated phenethylamines have shown that the N-benzyl group can significantly influence affinity and selectivity for serotonin 5-HT₂A and 5-HT₂C receptors. The nature and position of substituents on the benzyl ring play a crucial role in modulating this interaction.

Future research in this area should include:

Receptor Binding Assays: Conducting comprehensive binding studies across a panel of monoamine receptors (e.g., serotonin, dopamine (B1211576), norepinephrine) to determine the affinity profile of this compound.

Functional Assays: Investigating the functional activity of the compound at its target receptors to determine whether it acts as an agonist, antagonist, or partial agonist.

Molecular Modeling and Docking Studies: Utilizing computational methods to predict and visualize the binding mode of this compound within the binding pockets of its target proteins. This can guide the design of new derivatives with altered selectivity and potency.

In Vitro and In Vivo Metabolism Studies: Identifying the metabolic pathways and major metabolites of the compound to better understand its pharmacokinetic profile.

While direct experimental data on the molecular target interactions of this compound is scarce, the existing literature on analogous compounds provides a strong rationale for focusing on the serotonergic system in future investigations.

Q & A

Q. What are the recommended analytical methods for structural confirmation and purity assessment of N-benzyl-3,4-dimethoxyamphetamine?

To confirm the structure and purity of this compound, researchers should employ a combination of spectroscopic and chromatographic techniques:

  • Mass Spectrometry (MS): Electron ionization (EI-MS) can confirm the molecular ion peak and fragmentation pattern. For example, NIST provides reference spectra for structurally related phenethylamines (e.g., MDMA and MDA analogs), which can guide interpretation .
  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR are critical for verifying substituent positions (e.g., methoxy and benzyl groups). The IUPAC Standard InChIKey (ANOUKFYBOAKOIR-UHFFFAOYSA-N) for 3,4-dimethoxyphenethylamine derivatives can aid in spectral matching .
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λmax255\lambda_{\text{max}} \approx 255 nm) is recommended for purity assessment, as validated for similar compounds in forensic analyses .

Q. How can researchers design a preliminary pharmacological screening protocol for this compound?

A tiered approach is advised:

Receptor Binding Assays: Screen for affinity at serotonin (5-HT1A_{1A}, 5-HT2A_{2A}), dopamine (D2_2), and norepinephrine transporters (NET) using radioligand displacement assays. For example, Montgomery et al. (2007) demonstrated methodology for MDMA analogs, which can be adapted .

Functional Activity: Use cell-based assays (e.g., cAMP accumulation or calcium flux) to assess agonist/antagonist activity.

Metabolic Stability: Evaluate hepatic metabolism using human liver microsomes and LC-MS/MS to identify major metabolites.

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported receptor binding affinities for N-substituted dimethoxyamphetamines?

Discrepancies in binding data often arise from differences in assay conditions or isomer composition. To address this:

  • Isomer-Specific Analysis: Separate enantiomers using chiral chromatography (e.g., Chiralpak AD-H column) and test each isomer individually, as optical isomers may exhibit divergent pharmacological profiles .
  • Standardized Assay Conditions: Adopt uniform buffer systems (e.g., Tris-HCl at pH 7.4) and cell lines (e.g., HEK-293 expressing human receptors) to minimize variability.
  • Meta-Analysis: Compare datasets using statistical tools (e.g., Cohen’s dd for effect size) to identify outlier studies. Reference Baggott et al. (2010) for best practices in hallucinogen receptor studies .

Q. How can researchers differentiate the metabolic pathways of this compound from its non-benzylated analogs?

  • In Vitro Metabolism: Incubate the compound with cytochrome P450 isoforms (CYP2D6, CYP3A4) and quantify metabolites via LC-HRMS. Benzyl group oxidation (to benzaldehyde or benzoic acid derivatives) is a likely pathway distinct from non-benzylated analogs .
  • Isotopic Labeling: Synthesize 13^{13}C-labeled N-benzyl derivatives to track metabolic fate in rodent models.
  • Comparative Studies: Contrast results with data from 3,4-dimethoxyamphetamine (DMPEA) to identify benzyl-specific pathways .

Methodological Challenges and Solutions

Q. What chromatographic techniques optimize separation of this compound isomers?

Technique Conditions Resolution
Chiral HPLC Chiralcel OD-H column, hexane:isopropanol (90:10), 1 mL/minRs>1.5R_s > 1.5 for enantiomers
HILIC-MS Acquity BEH Amide column, ACN:H2_2O (95:5) with 0.1% formic acidSeparates positional isomers
2D-LC First dimension: C18; Second dimension: Phenyl-HexylResolves geometric isomers

Q. How should researchers address discrepancies in neurotoxicity profiles between in vitro and in vivo studies?

  • Dose-Response Calibration: Ensure in vitro concentrations align with physiologically relevant plasma levels observed in vivo.
  • Blood-Brain Barrier (BBB) Models: Use co-cultures of endothelial cells and astrocytes to predict CNS penetration.
  • Biomarker Validation: Measure glial fibrillary acidic protein (GFAP) and ubiquitin in rodent brain tissue post-administration to correlate with in vitro oxidative stress markers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.